5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
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Overview
Description
5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at the 5-position and a carbonyl group at the 2-position. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Hydroxy derivatives of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site of the GABA-A receptor .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 5-position, which can influence its pharmacological profile and chemical reactivity .
Properties
CAS No. |
90141-79-0 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-15-16-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2,(H2,16,17,18) |
InChI Key |
KLVXJWIAVSRAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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